molecular formula C4H5ClO3 B3145829 alpha-Chloroacetoacetic acid CAS No. 5819-34-1

alpha-Chloroacetoacetic acid

Cat. No. B3145829
CAS RN: 5819-34-1
M. Wt: 136.53 g/mol
InChI Key: VCBFAUSKNYAKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Alpha-Chloroacetoacetic acid can be synthesized using various methods. For instance, one process involves the reaction of chlorine and diketene . This process has a throughput which is from 5 to 750 kg of product per liter reaction volume hour .


Molecular Structure Analysis

The molecular structure of alpha-Chloroacetoacetic acid contains a total of 13 atoms. There are 5 Hydrogen atoms, 4 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom . It contains total 12 bond(s); 7 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Alpha-Chloroacetoacetic acid is a highly reactive molecule. It can participate in various chemical reactions. For instance, it can react with chlorine and diketene to produce γ-chloroacetoacetic acid chloride . It can also participate in a new chlorine dioxide–iodine–ethyl 2-chloroacetoacetate reaction system .


Physical And Chemical Properties Analysis

Alpha-Chloroacetoacetic acid has a molecular weight of 136.53 g/mol. It is a highly reactive molecule. More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Biomedical and Environmental Research

Alpha-chloroacetoacetic acid and its derivatives, such as dichloroacetic acid (DCA), are significant in biomedical and environmental research. DCA, for instance, is a common drinking-water contaminant, hepatocarcinogenic in rats and mice, and is used clinically in managing lactic acidosis. It is metabolized by glutathione transferase Zeta (GSTZ), which catalyzes the oxygenation of DCA to glyoxylic acid. This enzyme's substrate selectivity and kinetics of DCA metabolism have been studied, providing insights into the biotransformation and toxicity of alpha-haloacids (Tong, Board, & Anders, 1998).

Agricultural and Horticultural Applications

The derivatives of alpha-chloroacetoacetic acid, such as chlorophenoxyacetic acids, have been studied for their use as selective herbicides. Early research by Blackman (1945) compared the effectiveness of 4-chloro-2-methyl-phenoxyacetic acid and 2: 4-dichlorophenoxyacetic acid with other herbicides, indicating their potential in weed control (Blackman, 1945).

Chemical Synthesis and Industrial Applications

Alpha-chloroacetoacetic acid derivatives are used in various chemical syntheses. For example, reactions with ethyl γ-chloroacetoacetate yield compounds like ethyl β-amino-γ-chloro-crotonate, indicating the versatility of these compounds in organic synthesis (Boosen, 1977). Additionally, their use in synthesizing other compounds, such as terpineol from α-pinene, showcases their role in industrial catalytic processes (Román-Aguirre et al., 2005).

Water Treatment and Disinfection

Haloacetic acids (HAAs), including chloroacetic acids, are studied for their role as disinfection byproducts in water treatment. Research on the formation of HAAs in desalination processes and the evaluation of their concentration in drinking water contributes to understanding the safety and efficacy of water disinfection methods (Dalvi, Al-Rasheed, & Javeed, 2000).

Pharmacological and Therapeutic Research

Derivatives of alpha-chloroacetoacetic acid, such as triiodothyroacetic acid, have potential therapeutic applications. These compounds show a higher affinity for certain thyroid hormone receptors, suggesting their usefulness in treating resistance to thyroid hormone (Takeda, Suzuki, Liu, & Degroot, 1995).

Safety and Hazards

Alpha-Chloroacetoacetic acid is considered hazardous . It can cause severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . It should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

2-chloro-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO3/c1-2(6)3(5)4(7)8/h3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBFAUSKNYAKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Chloroacetoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Chloroacetoacetic acid
Reactant of Route 2
alpha-Chloroacetoacetic acid
Reactant of Route 3
Reactant of Route 3
alpha-Chloroacetoacetic acid
Reactant of Route 4
Reactant of Route 4
alpha-Chloroacetoacetic acid
Reactant of Route 5
alpha-Chloroacetoacetic acid
Reactant of Route 6
alpha-Chloroacetoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.